Magnesium, chloro(1-naphthalenylmethyl)-

説明

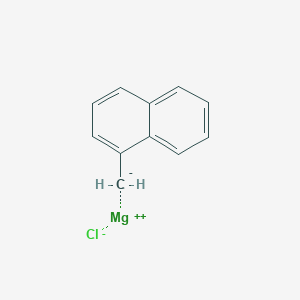

Magnesium, chloro(1-naphthalenylmethyl)- is an organomagnesium compound featuring a magnesium atom bonded to a chloro group and a 1-naphthalenylmethyl substituent. Organomagnesium compounds are widely used in organic synthesis for their nucleophilic properties, enabling carbon-carbon bond formation . The 1-naphthalenylmethyl group introduces steric bulk and aromaticity, which may influence reactivity, solubility, and photophysical behavior compared to simpler alkyl or aryl Grignard reagents.

特性

分子式 |

C11H9ClMg |

|---|---|

分子量 |

200.95 g/mol |

IUPAC名 |

magnesium;1-methanidylnaphthalene;chloride |

InChI |

InChI=1S/C11H9.ClH.Mg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |

InChIキー |

FJJYNNQYOHCIQH-UHFFFAOYSA-M |

正規SMILES |

[CH2-]C1=CC=CC2=CC=CC=C12.[Mg+2].[Cl-] |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

Key Compounds for Comparison:

Isopropylmagnesium Chloride (Mg-Cl-isopropyl)

- Structure: Magnesium bonded to chloro and isopropyl groups.

- Properties: High reactivity as a Grignard reagent; typically a liquid in ether solutions. Moisture-sensitive and releases flammable gases upon hydrolysis .

- Applications: Widely used in alkylation and ketone synthesis.

Phenylmagnesium Chloride (Mg-Cl-phenyl)

- Structure: Magnesium with chloro and phenyl groups.

- Properties: Less steric hindrance than naphthalenylmethyl derivatives; standard reagent for arylations.

Magnesium, Chloro(1-naphthalenylmethyl)-

- Structure: Bulky 1-naphthalenylmethyl substituent attached to Mg-Cl.

- Inferred Properties: Enhanced steric hindrance may reduce reaction rates compared to smaller substituents. The aromatic naphthalene moiety could impart unique photophysical traits, such as fluorescence, as observed in chloro-substituted aromatic systems .

Data Table: Comparative Overview

Research Findings and Implications

- Photophysical Behavior : Chloro and aromatic substituents synergistically enhance fluorescence in related compounds (e.g., compound 3 and 6 in –2). This suggests Magnesium, chloro(1-naphthalenylmethyl)- could be explored for optoelectronic applications .

- Synthetic Utility : Its bulky structure may favor selective reactions in sterically demanding environments, unlike smaller Grignard reagents.

- Safety Profile: Requires protocols similar to other organomagnesium compounds, with additional precautions for handling aromatic byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。